molecular formula C21H21NO5 B2461533 Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate CAS No. 847406-15-9

Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate

Cat. No.: B2461533
CAS No.: 847406-15-9
M. Wt: 367.401
InChI Key: FMHFVVSVPGETEX-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate is a compound that can be involved in complex synthesis processes. For instance, it relates to benzofuran derivatives which have been synthesized through reactions involving bromomethyl compounds and amines or amino acid ethyl esters. These derivatives display potential biological activities, such as anti-HIV properties in vitro without toxic concentrations to human T-lymphocytes (Mubarak et al., 2007). Moreover, the use of OxymaPure/DIC has been evaluated for its efficiency in synthesizing a novel series of α-ketoamide derivatives, showcasing its superiority in terms of yield and purity compared to other methods (El‐Faham et al., 2013).

Crystal and Molecular Structure

The crystal and molecular structures of related compounds have been extensively studied, revealing their crystallization patterns and interactions. For instance, studies on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its bromophenyl counterpart have confirmed structures through single-crystal X-ray diffraction, showing significant disorder and intermolecular interactions that influence crystal packing stability (Kaur et al., 2012).

Biological Activities

Benzofuran derivatives, including those structurally related to this compound, have been synthesized and tested for biological activities. A novel synthesis approach has led to benzofuran derivatives exhibiting potential as anti-HIV agents by inhibiting replication in cell culture (Mubarak et al., 2007).

Chemical Transformations and Reactions

This compound can participate in various chemical reactions, leading to the synthesis of a wide range of compounds. The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives demonstrates the versatility of reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives (Mohamed, 2014).

Future Directions

Given the strong biological activities of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Therefore, future research may focus on exploring the therapeutic potential of Ethyl 3-(2-(4-ethoxyphenyl)acetamido)benzofuran-2-carboxylate and other benzofuran derivatives.

Properties

IUPAC Name

ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-3-25-15-11-9-14(10-12-15)13-18(23)22-19-16-7-5-6-8-17(16)27-20(19)21(24)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHFVVSVPGETEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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